molecular formula C15H14O3 B12871236 (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one CAS No. 69239-15-2

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

Cat. No.: B12871236
CAS No.: 69239-15-2
M. Wt: 242.27 g/mol
InChI Key: PISDKWAWFIZQNA-NXZHAISVSA-N
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Description

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is a bis-chalcone derivative characterized by a conjugated dienone backbone flanked by two 5-methylfuran-2-yl groups. Its structure has been confirmed via spectroscopic methods, including $ ^1H $ NMR and $ ^{13}C $ NMR, with detailed spectral data provided in Figure S72 and S73 of . The compound belongs to the curcuminoid family, where structural modifications aim to enhance stability and bioactivity compared to natural curcumin, which suffers from rapid degradation due to its β-diketone moiety .

Properties

CAS No.

69239-15-2

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one

InChI

InChI=1S/C15H14O3/c1-11-3-7-14(17-11)9-5-13(16)6-10-15-8-4-12(2)18-15/h3-10H,1-2H3/b9-5+,10-6+

InChI Key

PISDKWAWFIZQNA-NXZHAISVSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)/C=C/C2=CC=C(O2)C

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C=CC2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one typically involves the condensation of 5-methylfurfural with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the conjugated dienone system. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan carboxylic acids or diketones.

    Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce halogens or nitro groups onto the furan rings .

Scientific Research Applications

1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modulation of enzyme activity, alteration of cellular signaling pathways, and potential therapeutic effects. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : $ C{17}H{16}O_3 $
  • Synthesis : Typically prepared via Claisen-Schmidt condensation of 5-methylfuran-2-carbaldehyde with acetone under basic conditions, analogous to methods described for thiophene and nitro-furyl analogs .

Comparison with Structurally Similar Compounds

The biological and chemical properties of bis-chalcones are highly dependent on substituents at the terminal aromatic/heteroaromatic rings. Below is a systematic comparison:

Furan-Based Analogs

Compound Substituents Key Findings Reference
(1E,4E)-1,5-bis(5-nitro-2-furyl)penta-1,4-dien-3-one 5-nitro-furan Exhibits antimicrobial potential; molecular weight = 304.214 g/mol. Marketed for industrial applications (CAS 2152-70-7) .
(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one (Target) 5-methyl-furan Stabilized furan rings enhance metabolic stability; NMR-confirmed planar structure .
(1E,4E)-1,5-di(thiophen-2-yl)penta-1,4-dien-3-one Thiophene Used as a colorimetric probe for bisulfite detection; synthesized via Claisen-Schmidt reaction. Lower polarity compared to furan analogs .

Phenyl and Substituted Phenyl Derivatives

Compound Substituents Key Findings Reference
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one 4-Cl-phenyl Crystal structure resolved (space group $ P2_1/c $, $ \beta = 99.088^\circ $); exhibits anti-inflammatory and antiviral properties .
(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one 4-F-phenyl Fluorine substitution enhances lipophilicity; used in spiro-heterocycle synthesis via Michael addition .
(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one 4-NO$_2$-phenyl High electron-withdrawing groups improve reactivity in condensation reactions; ChemSpider ID 37630-48-1 .

Bioactive Heteroaromatic Derivatives

Compound Substituents Key Findings Reference
(1E,4E)-1,5-bis(1-isopropyl-1H-benzo[d]imidazol-2-yl)penta-1,4-dien-3-one Benzimidazole 30–111× more potent than curcumin against prostate cancer cells (IC$_{50}$ < 1 µM) .
(1E,4E)-1-(3,4-dimethoxyphenyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)penta-1,4-dien-3-one (FE) Mixed methoxy/hydroxy-phenyl Neuroprotective via NRF2 activation; superior to curcumin in PC12 cell models .
(1E,4E)-1,5-bis(3,4-dihydroxyphenyl)penta-1,4-dien-3-one (AC02) Catechol groups Synergistic anticancer activity with 5-FU; binds BCL-2 with high affinity in silico .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., -OCH$_3$, -OH) : Enhance antioxidant and neuroprotective effects by stabilizing radical intermediates .
  • Electron-Withdrawing Groups (e.g., -NO$2$, -CF$3$): Improve reactivity in synthesis and antimicrobial activity but may reduce bioavailability .
  • Heteroaromatic Rings (e.g., thiophene, benzimidazole) : Increase antiproliferative potency via π-π stacking and hydrogen bonding with cellular targets .
  • Symmetry vs. Asymmetry: Asymmetric analogs (e.g., dienone 58) show 219–636× higher potency than curcumin, likely due to optimized steric interactions .

Biological Activity

(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one is an organic compound notable for its unique structure and potential biological activities. With the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol, this compound features two furan rings substituted with methyl groups at the 5-position, linked by a penta-1,4-dien-3-one backbone. This structural configuration suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
IUPAC Name(1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one
CAS Number69239-15-2

Biological Activity Overview

The biological activity of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one has been explored in various studies focusing on its pharmacological properties. The compound has shown promise in several areas:

1. Antioxidant Activity
Research indicates that compounds containing furan moieties often exhibit significant antioxidant properties. The presence of the furan rings in (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

2. Anticancer Potential
Studies have suggested that similar compounds with conjugated systems can inhibit cancer cell proliferation. For instance, derivatives of furan-based compounds have been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Enzyme Inhibition
The compound's structure allows for potential interactions with various enzymes. Preliminary investigations suggest that it may act as a competitive inhibitor for certain kinases involved in cancer progression and other diseases.

Case Study 1: Antioxidant Effects

A study conducted on the antioxidant properties of furan derivatives demonstrated that (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one exhibited a significant reduction in lipid peroxidation in vitro when tested against reactive oxygen species (ROS). The IC50 value was found to be comparable to established antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one exhibited cytotoxic effects with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistic studies indicated that this cytotoxicity was mediated through the activation of caspase pathways.

Research Findings

Recent research has focused on the synthesis and biological evaluation of (1E,4E)-1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one derivatives. These studies have highlighted:

  • Synthesis Methods : The compound can be synthesized via a condensation reaction between appropriate aldehydes and dienones under basic conditions.
Synthesis MethodDescription
Condensation ReactionInvolves mixing 5-methylfuran derivatives with penta-dienone in a solvent like ethanol under reflux conditions.

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